molecular formula C19H24N2O B017289 Imipraminoxide CAS No. 6829-98-7

Imipraminoxide

カタログ番号: B017289
CAS番号: 6829-98-7
分子量: 296.4 g/mol
InChIキー: QZIQORUGXBPDSU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Imipraminoxide, also known as imipramine N-oxide, is a tricyclic antidepressant that was introduced in Europe in the 1960s for the treatment of depression. It is both an analogue and a metabolite of imipramine, sharing similar effects but with a faster onset of action and slightly higher efficacy. This compound is known for having fewer and less marked side effects compared to imipramine, including diminished orthostatic hypotension and anticholinergic effects like dry mouth, sweating, dizziness, and fatigue .

作用機序

Target of Action

Imipraminoxide, also known as Imipramine N-oxide, is a tricyclic antidepressant (TCA) that was introduced in Europe in the 1960s for the treatment of depression . It is both an analogue and a metabolite of imipramine . The primary targets of this compound are the serotonin and norepinephrine transporters . These transporters play a crucial role in the reuptake of serotonin and norepinephrine, neurotransmitters that are involved in mood regulation .

Mode of Action

This compound works by inhibiting the neuronal reuptake of the neurotransmitters norepinephrine and serotonin . It binds to the sodium-dependent serotonin transporter and sodium-dependent norepinephrine transporter, reducing the reuptake of norepinephrine and serotonin by neurons . This increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their neurotransmission and leading to improved mood .

Biochemical Pathways

The biochemical pathways affected by this compound involve the modulation of serotonin and norepinephrine neurotransmission . By inhibiting the reuptake of these neurotransmitters, this compound increases their availability in the synaptic cleft, enhancing their signaling and leading to downstream effects that include mood elevation .

Pharmacokinetics

It is known that the compound is administered orally . The elimination half-life of this compound when administered intravenously is 1.8 hours . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.

Result of Action

The result of this compound’s action is an improvement in mood, which is beneficial in the treatment of depression . By increasing the availability of serotonin and norepinephrine in the synaptic cleft, this compound enhances the neurotransmission of these mood-regulating neurotransmitters .

Action Environment

The action environment of this compound involves the neuronal synapses where serotonin and norepinephrine neurotransmission takes place

準備方法

Synthetic Routes and Reaction Conditions: Imipraminoxide is synthesized from imipramine through an oxidation process. The oxidation of imipramine to this compound is catalyzed by flavin-containing monooxygenase (FMO) in the presence of nicotinamide adenine dinucleotide phosphate (NADPH) and oxygen. The optimum pH for this reaction is 8.5, and the reaction is typically carried out at a temperature of 45°C .

Industrial Production Methods: Industrial production of this compound involves the large-scale oxidation of imipramine using similar conditions as described above. The process is optimized for high yield and purity, often involving the use of high-pressure liquid chromatography (HPLC) for purification and quality control .

化学反応の分析

Types of Reactions: Imipraminoxide primarily undergoes oxidation reactions. It can also participate in substitution reactions due to the presence of the N-oxide functional group.

Common Reagents and Conditions:

    Oxidation: Catalyzed by flavin-containing monooxygenase in the presence of NADPH and oxygen.

    Substitution: Can involve various nucleophiles under basic conditions.

Major Products:

    Oxidation: this compound is the major product formed from the oxidation of imipramine.

    Substitution: Depending on the nucleophile used, various substituted this compound derivatives can be formed.

科学的研究の応用

Cancer Therapy

1.1 Mechanism of Action

Recent research indicates that imipraminoxide may inhibit cancer cell growth through several mechanisms, particularly in breast cancer. A study demonstrated that imipramine blocks the growth of triple-negative breast cancer (TNBC) and estrogen receptor-positive (ER+) breast cancers by:

  • Inducing cell cycle arrest.
  • Inhibiting key proteins involved in DNA repair mechanisms, such as E2F1, CDK1, Cyclin D1, and RAD51.
  • Suppressing estrogen receptor-α (ER-α) signaling pathways .

1.2 Clinical Implications

The repurposing of this compound for cancer treatment is currently under investigation. Preclinical studies have shown that it sensitizes TNBC to PARP inhibitors and enhances the efficacy of anti-estrogen therapies in ER+ breast cancer. A clinical trial is underway to evaluate its effectiveness in patients with these types of breast cancer .

Neuroinflammatory Conditions

2.1 Anti-Inflammatory Effects

This compound exhibits significant anti-inflammatory properties, making it a candidate for treating stress-related neuroinflammation. Research has shown that it can:

  • Reduce the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in animal models.
  • Reverse stress-induced social avoidance behavior and neuroinflammatory signaling in mice subjected to chronic stress .

2.2 Mechanistic Insights

In animal studies, this compound treatment led to decreased microglial activation and reduced levels of inflammatory markers post-stress exposure. This suggests its potential utility in managing conditions characterized by chronic inflammation and stress responses .

Metabolomic Studies

3.1 Biochemical Changes

Metabolomic analyses have provided insights into the biochemical changes induced by this compound treatment. In a study comparing its effects with those of fluoxetine, significant alterations were observed in metabolic pathways related to:

  • Amino acid metabolism.
  • Energy metabolism.
  • Neurotransmitter levels.

Notably, this compound treatment resulted in upregulation of metabolites such as lysine and oleic acid, which are associated with anti-stress effects .

Summary of Findings

The following table summarizes key findings regarding the applications of this compound:

Application Area Mechanism/Effect Clinical Relevance
Cancer TherapyInhibits cell growth; affects DNA repair mechanismsPotential treatment for TNBC and ER+ cancers
NeuroinflammationReduces pro-inflammatory cytokines; reverses stress effectsMay aid in treating stress-related disorders
Metabolomic ChangesAlters amino acid and energy metabolismIdentifies potential biomarkers for treatment efficacy

類似化合物との比較

    Imipramine: The parent compound of imipraminoxide, used as a tricyclic antidepressant.

    Amitriptylinoxide: Another tricyclic antidepressant with similar properties.

Uniqueness: this compound is unique in its faster onset of action and slightly higher efficacy compared to imipramine. It also has fewer and less marked side effects, making it a preferable option for some patients .

By understanding the synthesis, reactions, applications, and mechanism of action of this compound, researchers and clinicians can better appreciate its role in the treatment of depression and its potential for further therapeutic applications.

生物活性

Imipraminoxide, a derivative of imipramine, is primarily recognized for its antidepressant properties. However, emerging research indicates that it may also exhibit significant biological activities beyond its traditional use in treating depression. This article explores the biological activity of this compound, including its effects on cancer, neuroinflammation, and adverse reactions.

This compound's biological activity can be attributed to several mechanisms:

  • Inhibition of Cancer Cell Growth : Recent studies have shown that imipramine, and by extension this compound, can inhibit the growth of various cancer types, particularly breast cancer. It achieves this by inducing cell cycle arrest and inhibiting DNA repair mechanisms, specifically homologous recombination (HR) and non-homologous end joining (NHEJ) pathways. This effect is particularly pronounced in triple-negative breast cancer (TNBC) and estrogen receptor-positive (ER+) breast cancers .
  • Neuroprotective Effects : this compound has been shown to suppress neutrophil infiltration and inflammation in nervous tissue. It inhibits the secretion of proteins and reactive oxygen species (ROS) from neutrophils during adhesion, suggesting a potential role in neuroprotection .
  • Targeting EGFR in Glioblastoma : Research indicates that this compound may target specific receptors such as EGFRvIII in glioblastoma treatment. This interaction could modulate immune function and neurotransmitter dynamics within the tumor microenvironment .

Case Study 1: Hyperpigmentation

A significant adverse effect associated with imipramine therapy is hyperpigmentation. A case reported a 54-year-old woman who developed slate gray hyperpigmentation after 17 years of treatment with imipramine. Upon discontinuation of the drug, her condition improved significantly within four months. This case highlights the importance of monitoring dermatological side effects in long-term users of imipramine .

Case Study 2: Efficacy and Harms in Adolescents

In a reanalysis of Study 329, it was found that neither paroxetine nor high-dose imipramine showed significant efficacy compared to placebo for treating major depression in adolescents. Moreover, there were notable increases in adverse events associated with both medications, particularly cardiovascular issues linked to imipramine . This underscores the necessity for careful consideration of the risk-benefit profile when prescribing these medications.

Comparative Biological Activity Table

Biological Activity This compound Imipramine
Inhibition of Cancer GrowthYes Yes
Neuroprotective EffectsYes Yes
HyperpigmentationYes Yes
Efficacy in Major DepressionNo No
Cardiovascular RisksYes Yes

Research Findings

  • Antidepressant Properties : While traditionally used as an antidepressant, studies have indicated that both this compound and imipramine may not be effective in all populations, particularly adolescents where they failed to outperform placebo treatments significantly.
  • Cancer Therapeutics : this compound has been identified as a promising candidate for cancer therapy due to its ability to inhibit critical pathways involved in tumor growth and resistance to therapy.
  • Inflammation Modulation : The compound has demonstrated potential in modulating inflammatory responses within the nervous system, which could be beneficial for neurodegenerative conditions.

特性

IUPAC Name

3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O/c1-21(2,22)15-7-14-20-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)20/h3-6,8-11H,7,12-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZIQORUGXBPDSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CCCN1C2=CC=CC=C2CCC3=CC=CC=C31)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

19864-71-2 (hydrochloride), 20438-98-6 (hydrochloride salt/solvate)
Record name Imipraminoxide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006829987
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40218445
Record name Imipraminoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40218445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6829-98-7
Record name Imipramine N-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6829-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imipraminoxide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006829987
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imipramine oxide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13782
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Imipraminoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40218445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Imipraminoxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.188
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IMIPRAMINOXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8MKS280XJW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Imipraminoxide
Reactant of Route 2
Reactant of Route 2
Imipraminoxide
Reactant of Route 3
Imipraminoxide
Customer
Q & A

Q1: How is imipramine N-oxide metabolized in the body?

A1: Imipramine N-oxide undergoes a two-step metabolic pathway. First, it is reduced to imipramine, primarily by enzymes like cytochrome P450 reductase and flavin-containing monooxygenases (FMOs). [, , ] Imipramine is then further metabolized into various compounds, including desipramine (DMI), 2-hydroxyimipramine, and conjugates like glucuronides. [, , , , ]

Q2: What factors influence the metabolism of imipramine N-oxide?

A2: Several factors affect imipramine N-oxide metabolism:

  • Enzymes: Cytochrome P450 enzymes, particularly CYP2D6, and FMOs play a significant role in its conversion to imipramine and other metabolites. [, , ]
  • Species: Metabolic rates and pathways vary across species. For instance, monkey liver cytosol exhibits significantly higher imipramine N-oxide reductase activity than other animals due to high aldehyde oxidase levels. []
  • Disease states: Conditions like diabetes can alter imipramine metabolism. Both type I and type II diabetes in mice show increased imipramine N-oxide formation. []
  • Drug Interactions: Co-administration of drugs like perphenazine can inhibit the hydroxylation and glucuronidation of imipramine, potentially leading to increased imipramine N-oxide levels. []

Q3: What are the primary routes of imipramine N-oxide excretion?

A3: Imipramine N-oxide and its metabolites are primarily excreted through urine and bile. [, , ] The specific proportions excreted through each route may vary depending on factors such as co-administered drugs and the presence of liver disease. [, ]

Q4: Does imipramine N-oxide possess intrinsic antidepressant activity?

A4: While imipramine N-oxide is a metabolite of the antidepressant imipramine, its own antidepressant activity is less clear. Some studies suggest it may have a weaker antidepressant effect than imipramine, [] while others propose that it contributes to the overall antidepressant action after being converted back to imipramine. [, ]

Q5: Which enzymes are involved in the reduction of imipramine N-oxide to imipramine?

A5: Several enzymes contribute to imipramine N-oxide reduction:

  • Cytochrome P450: Primarily located in the liver microsomes, cytochrome P450 enzymes, particularly CYP2D6, play a crucial role in the NADPH-dependent reduction of imipramine N-oxide. [, , ]
  • Flavin-containing monooxygenases (FMOs): These enzymes, particularly FMO1, are involved in the NADPH-dependent N-oxidation of imipramine and may contribute to its reduction. [, , ]
  • Aldehyde oxidase: This enzyme, highly concentrated in monkey livers, significantly contributes to imipramine N-oxide reduction in this species. []
  • Quinone reductases: In conjunction with heme-containing proteins, quinone reductases like DT-diaphorase can reduce imipramine N-oxide through a menadione-dependent pathway. [, , , ]

Q6: How does the presence of oxygen affect the reduction of imipramine N-oxide?

A7: The reduction of imipramine N-oxide by cytochrome P450 is inhibited by oxygen. This inhibition suggests that imipramine N-oxide coordinates with the heme iron in cytochrome P450, competing with oxygen for the binding site. []

Q7: What analytical techniques are used to study imipramine N-oxide and its metabolites?

A7: Various methods are employed to analyze imipramine N-oxide and its metabolites:

  • Chromatographic Techniques: Thin-layer chromatography (TLC), gas-liquid chromatography (GLC), and high-performance liquid chromatography (HPLC) are widely used for separating and quantifying imipramine N-oxide and its metabolites. [, , , ]
  • Mass Spectrometry (MS): Coupled with techniques like HPLC (HPLC-MS) or capillary electrophoresis (CE-MS), MS enables the identification and structural elucidation of imipramine N-oxide and its metabolites. [, ]
  • Electrochemical Detection (ECD): Used in conjunction with HPLC, ECD provides sensitive detection of imipramine N-oxide and its metabolites. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。